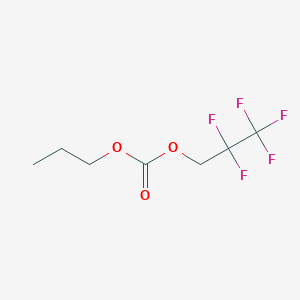
2,2,3,3,3-Pentafluoropropyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoropropyl propyl carbonate is a chemical compound with the molecular formula C7H9F5O3. It is a type of carbonate ester, characterized by the presence of a carbonate group (–O–(C=O)–O–) bonded to a 2,2,3,3,3-pentafluoropropyl group and a propyl group. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoropropyl propyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,3,3,3-pentafluoropropanol and propyl alcohol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2,3,3,3-Pentafluoropropanol and propyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Compounds where the carbonate group is replaced by the nucleophile.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl propyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated biomolecules with enhanced stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoropropyl propyl carbonate involves its ability to form stable complexes with various molecules. The presence of the pentafluoropropyl group enhances the compound’s stability and resistance to degradation. The carbonate group allows for the formation of stable esters and complexes with other molecules, making it valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar in structure but with an ethyl group instead of a propyl group.
2,2,3,3,3-Pentafluoropropyl methyl carbonate: Contains a methyl group instead of a propyl group.
Bis(2,2,3,3,3-pentafluoropropyl) carbonate: Contains two 2,2,3,3,3-pentafluoropropyl groups instead of one.
Uniqueness
2,2,3,3,3-Pentafluoropropyl propyl carbonate is unique due to its specific combination of the pentafluoropropyl group and the propyl group, which imparts distinct properties such as enhanced thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
1980085-61-7 |
|---|---|
Molecular Formula |
C7H9F5O3 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl propyl carbonate |
InChI |
InChI=1S/C7H9F5O3/c1-2-3-14-5(13)15-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
AWYZONOZKFCODL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
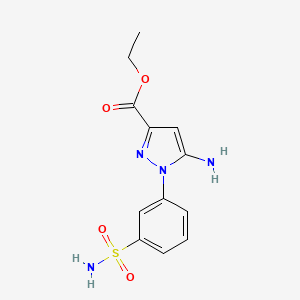
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)


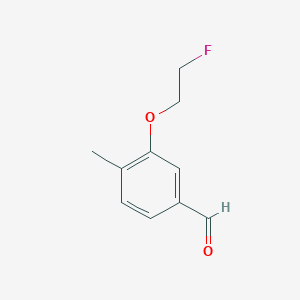

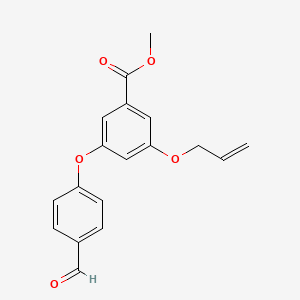
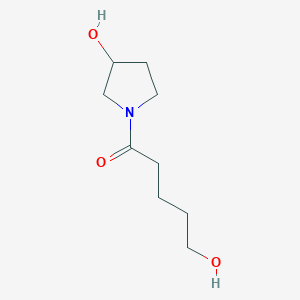
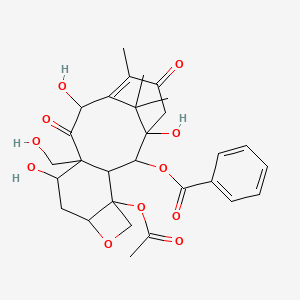
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
